2-Nitro-N-phenylacetamide
Description
2-Nitro-N-phenylacetamide is an organic compound characterized by an acetamide backbone substituted with a phenyl group and a nitro (-NO₂) group at the ortho position of the benzene ring. Its molecular structure (C₈H₈N₂O₃) confers unique electronic and steric properties, making it a subject of interest in synthetic organic chemistry and pharmaceutical research. The nitro group, being strongly electron-withdrawing, influences the compound’s reactivity, particularly in electrophilic and nucleophilic reactions.
Properties
IUPAC Name |
2-nitro-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c11-8(6-10(12)13)9-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPJVTNYCURRAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559405 | |
| Record name | 2-Nitro-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10151-95-8 | |
| Record name | 2-Nitro-N-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Compounds for Comparison:
- N-Phenyl-2-phenylacetamide : Lacks the nitro group, resulting in higher electron density on the aromatic ring.
- N-(4-Nitrophenyl)-2-phenylacetamide : Features a nitro group at the para position on the N-phenyl ring, altering electronic distribution compared to the ortho-nitro isomer .
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide: Contains a diethylaminoethyl substituent, introducing basicity and enhanced solubility in polar solvents .
- Ranitidine Complex Nitroacetamide: A pharmaceutical derivative with a nitroacetamide moiety and a dimethylamino-methylfuran group, highlighting nitro’s role in drug stability .
Electronic Effects :
The nitro group in 2-nitro-N-phenylacetamide deactivates the aromatic ring, reducing nucleophilicity at the reaction site. This contrasts with compounds like N-phenyl-2-phenylacetamide, where the absence of nitro allows faster electrophilic substitution. Substituent position (ortho vs. para) further modulates reactivity; for instance, para-nitro groups may impose less steric hindrance than ortho substituents .
Reactivity in Alkylation Reactions
Alkylation studies under PTC conditions (e.g., benzylation with benzyl chloride in toluene) reveal significant differences:
| Compound | Substituent Position | Reactivity Trend (vs. N-Phenyl Analog) | Optimal Catalyst |
|---|---|---|---|
| This compound | Ortho-nitro | Lower reactivity due to steric/electronic effects | Tetrabutylammonium bromide |
| N-(4-Nitrophenyl)-2-phenylacetamide | Para-nitro | Moderate reactivity; less steric hindrance | Benzyltriethylammonium chloride |
| N-Phenyl-2-phenylacetamide | No nitro | Highest reactivity; no deactivation | None required |
- Key Findings: Nitro-substituted derivatives require phase-transfer catalysts to enhance reaction rates, whereas non-nitro analogs react efficiently under neutral conditions . Steric hindrance from ortho-nitro groups further slows alkylation compared to para-nitro isomers .
Pharmaceutical Relevance
- Ranitidine-Related Nitroacetamides : The nitro group in ranitidine derivatives enhances metabolic stability and target binding affinity. In contrast, this compound’s simpler structure lacks the complex pharmacophores (e.g., furan rings) necessary for H₂-receptor antagonism .
- Impurity Profiles : Nitroacetamide impurities like 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide () highlight challenges in synthesis purity, where bromo substituents may arise from side reactions, necessitating rigorous chromatographic control .
Physicochemical Properties
While explicit data (e.g., melting points) are unavailable in the evidence, general trends can be inferred:
- Solubility: Nitro groups reduce solubility in nonpolar solvents compared to amino- or alkyl-substituted analogs (e.g., N-[2-(diethylamino)ethyl]-2-phenylacetamide, which is water-miscible) .
- Stability : Nitroacetamides are generally stable under acidic conditions but may degrade under prolonged basic or reducing environments, unlike halogenated analogs (e.g., bromo derivatives), which are more prone to nucleophilic displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
